Lipophilicity vs. Picolinic Acid and 6-Hydroxymethyl Isomer
The computed XLogP3-AA of 5-(hydroxymethyl)picolinic acid is –0.2 [1], indicating higher hydrophilicity than both the parent picolinic acid (XLogP3-AA ≈ 0.72 by Hansch method, or 0.22 by ALOGPS) [2] and the 6-(hydroxymethyl) regioisomer (XLogP3-AA = –0.1) [3]. This 0.1–0.9 log-unit shift predicts measurably different aqueous solubility and membrane permeability, which are critical parameters for biological assay design and formulation.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = –0.2 |
| Comparator Or Baseline | Picolinic acid: XLogP3-AA ≈ 0.72 (Hansch) / 0.22 (ALOGPS); 6-(Hydroxymethyl)picolinic acid: XLogP3-AA = –0.1 |
| Quantified Difference | ΔXLogP = –0.1 to –0.9 (more hydrophilic vs. comparators) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Procurement for biological screening requires matching the lipophilicity to the assay format; the 0.1–0.9 log-unit difference alters partitioning in cellular and biochemical assays.
- [1] PubChem. (2025). Compound Summary for CID 13518563: XLogP3-AA = –0.2. View Source
- [2] Bovine Metabolome Database (BMDB0002243). Picolinic acid: Hansch logP = 0.72; ALOGPS logP = 0.22; ChemAxon logP = –0.65. View Source
- [3] PubChem. (2025). Compound Summary for CID 11789404: 6-(Hydroxymethyl)picolinic acid. XLogP3-AA = –0.1. View Source
